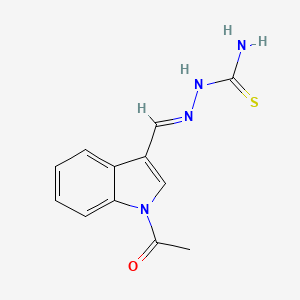

1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone

Description

1-Acetyl-1H-indole-3-carbaldehyde thiosemicarbazone is a hybrid molecule combining the indole scaffold with a thiosemicarbazone moiety. Indole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The thiosemicarbazone group (R1R2C=N–NH–C(=S)–NR3R4) enhances metal-chelating capabilities, making it critical for interactions with biological targets such as tyrosinase and carbonic anhydrase .

Synthesis:

The compound is synthesized via a two-step process:

Benzylation/Acetylation: Indole-3-carbaldehyde reacts with benzyl bromide or acetylating agents under reflux with K₂CO₃ in DMF to form N-substituted indole-3-carbaldehyde (yield: ~91%) .

Thiosemicarbazone Formation: The aldehyde intermediate condenses with thiosemicarbazide derivatives in ethanol with catalytic acetic acid, yielding the final product (purity: 97.7–100% by HPLC) .

Properties

Molecular Formula |

C12H12N4OS |

|---|---|

Molecular Weight |

260.32 g/mol |

IUPAC Name |

[(E)-(1-acetylindol-3-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C12H12N4OS/c1-8(17)16-7-9(6-14-15-12(13)18)10-4-2-3-5-11(10)16/h2-7H,1H3,(H3,13,15,18)/b14-6+ |

InChI Key |

QMUMRRUJSBHZSP-MKMNVTDBSA-N |

Isomeric SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=S)N |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone typically involves the reaction of 1-acetyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone typically involves the condensation of 1-acetylindole-3-carbaldehyde with thiosemicarbazide. The resulting compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods confirm the formation of the thiosemicarbazone linkage and provide insights into the molecular structure.

Antimicrobial Properties

Thiosemicarbazones, including this compound, have shown significant antimicrobial activity against various pathogens. Studies indicate that these compounds exhibit bacteriostatic effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans . For instance, derivatives of thiosemicarbazones have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1 μg/mL against Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several human tumor cell lines. Research indicates that it possesses cytotoxic effects, with IC50 values ranging from 7.69 to 27.73 μM, depending on the specific cancer cell line tested . Notably, it has shown high antiproliferative activity against prostate cancer cells (LNCaP) and others such as HuTu80 and MCF-7 .

Antitubercular Activity

Thiosemicarbazones are also being investigated for their antitubercular properties. Some studies report that certain derivatives exhibit good antimycobacterial activity comparable to standard treatments . The mechanism often involves chelation with metal ions, which enhances their bioactivity against Mycobacterium tuberculosis.

Anticancer Study

A study published in a peer-reviewed journal detailed the synthesis and evaluation of various thiosemicarbazone derivatives, including this compound, against multiple cancer cell lines. The results indicated that modifications to the structure could significantly enhance cytotoxicity, suggesting a structure-activity relationship that merits further investigation .

Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, various thiosemicarbazone derivatives were tested against common bacterial strains. The findings revealed that specific substitutions on the indole ring improved antibacterial potency significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the suppression of cancer cell growth or other biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural Modifications and Physicochemical Properties

Thiosemicarbazones vary based on the aldehyde/ketone precursor and substituents on the thiosemicarbazide moiety. Key structural analogs include:

Key Observations :

- Indole vs. Pyridine/Acetophenone: Indole-based TSCs exhibit higher molecular weights and enhanced π-π stacking due to the aromatic indole ring, improving binding to enzyme active sites .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) on the thiosemicarbazide moiety increase metal-binding affinity and biological activity. For example, 5f (Cl substituents) shows a molecular weight of 453.07 g/mol and 97.7% purity .

Enzyme Inhibition

- Tyrosinase Inhibition: Indole TSCs (e.g., 1-benzyl derivatives) outperform pyridine- or acetophenone-based TSCs. The thiosemicarbazone moiety chelates copper ions at the tyrosinase active site, with IC₅₀ values <10 µM .

- Carbonic Anhydrase II Inhibition : Thiosemicarbazones with heterocyclic cores (e.g., indole) show superior inhibition (>70% at 10 µM) compared to aliphatic derivatives due to enhanced hydrophobic interactions .

Anticancer Activity

Structure-Activity Relationship (SAR) Insights

Thiosemicarbazide Moiet : Essential for metal chelation; removal reduces activity by >90% .

Indole Substitution : Benzyl/acetyl groups at C-1 enhance lipophilicity and bioavailability compared to unsubstituted indoles .

Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3-nitrobenzyl in 5o) improve enzyme inhibition but may increase toxicity .

Biological Activity

1-Acetyl-1H-indole-3-carbaldehyde thiosemicarbazone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This thiosemicarbazone derivative combines an indole structure with a thiosemicarbazone moiety, which enhances its reactivity and biological efficacy. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by various research findings.

The synthesis of this compound typically involves the condensation of thiosemicarbazide with 1-acetyl-1H-indole-3-carbaldehyde. This process yields a compound characterized by both an indole ring and a thiosemicarbazone functional group, contributing to its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its cytotoxic effects against multiple cancer cell lines:

| Cell Line | Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| HepG2 | Human Liver Cancer | 15.2 | |

| HT-29 | Human Colon Cancer | 12.5 | |

| MCF-7 | Human Breast Cancer | 10.8 |

In vitro assays have demonstrated that the compound inhibits cell proliferation, potentially through mechanisms such as enzyme inhibition or induction of apoptosis.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi:

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacteria | 8 | |

| Candida albicans | Fungi | 5 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed using the DPPH assay, where it showed moderate scavenging activity:

| Compound | IC50 (µg/mL) |

|---|---|

| 1-Acetyl-1H-indole-3-carbaldehyde TSC | 40.9 |

| Ascorbic Acid | 22.0 |

This indicates that while it possesses antioxidant properties, it is less effective than ascorbic acid, a well-known antioxidant .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes critical for cancer cell proliferation by binding to their active sites, effectively blocking their normal function . Additionally, studies have shown that this compound can induce apoptosis in cancer cells through caspase activation and increase reactive oxygen species (ROS) production .

Case Studies

Several case studies have highlighted the therapeutic potential of thiosemicarbazones similar to this compound:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant reductions in cell viability in HepG2 liver cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study reported that derivatives of thiosemicarbazones exhibited potent activity against various mycotoxigenic fungi affecting cereals, indicating their broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone?

- Methodology :

- React 1-acetyl-1H-indole-3-carbaldehyde with thiosemicarbazide in ethanol under reflux, catalyzed by glacial acetic acid. Monitor reaction progress via TLC (hexane/ethyl acetate 6:4) .

- Alternative methods involve methanol as the solvent, with reflux times adjusted (6–24 hours) depending on aldehyde reactivity. Purification is typically achieved via recrystallization from aqueous ethanol or column chromatography (CHCl₃/MeOH 90:10) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Critical Methods :

- IR Spectroscopy : Detect ν(N-H) stretches (3396–3120 cm⁻¹) and thiocarbonyl (C=S) vibrations (~800 cm⁻¹) to confirm thiosemicarbazone formation .

- NMR Spectroscopy : Use ¹H NMR to identify azomethine (N=CH) protons (~8.0–8.5 ppm) and acetyl group protons (~2.5 ppm). ¹³C NMR confirms thiocarbonyl (C=S, ~175 ppm) and aromatic carbons .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S percentages) against theoretical values (see Table 1, ).

Q. How is the antioxidant or antitumor activity of this compound initially screened?

- Experimental Design :

- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays. Thiazole and triazole derivatives often show enhanced activity due to electron-donating groups .

- Antitumor Screening : Employ MTT or XTT assays on HL-60 (leukemia) or HeLa (cervical cancer) cell lines. IC₅₀ values are compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodology :

- Single-crystal X-ray diffraction (e.g., SHELX software ) determines bond lengths (e.g., C-S: ~1.68 Å, N-N: ~1.38 Å) and dihedral angles to confirm planar or non-planar conformations .

- Symmetry operations (e.g., space group P2₁/c) and hydrogen-bonding networks (e.g., N-H···S interactions) refine structural models .

- Data Interpretation : Compare experimental geometries with DFT-optimized structures to validate accuracy .

Q. What computational strategies predict metal-complex stability and bioactivity?

- QSPR/ML Modeling :

- Train models on experimental datasets of transition-metal complexes (Cu²⁺, Ni²⁺) to predict stability constants (logβ) and bioactivity .

- Use SwissADME or pkCSM for ADMET profiling, prioritizing compounds with low hepatotoxicity and high intestinal absorption .

Q. How to address contradictions in biological activity data across studies?

- Resolution Strategies :

- Assay Variability : Standardize cell lines (e.g., J774 macrophages vs. U937 leukemia) and incubation times .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. nitro groups) with activity trends. Methylated analogs often enhance antitumor potency by improving membrane permeability .

- Cross-Validation : Combine in vitro results with molecular docking (e.g., Cathepsin L inhibition ) to identify mechanistic outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.